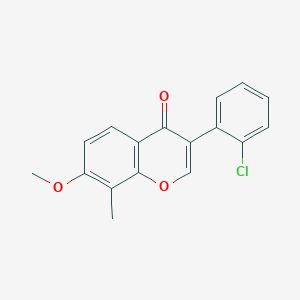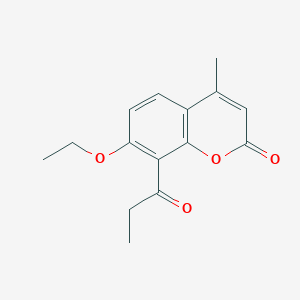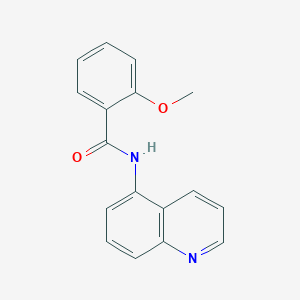![molecular formula C14H12BrNO2 B5741099 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol is a chemical compound with the molecular formula C14H12BrNO2. It is commonly referred to as 'BPIM' and has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. In
Mechanism of Action
The mechanism of action of 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol is not fully understood. However, studies have suggested that it exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of several enzymes involved in bacterial cell wall synthesis, leading to its antibacterial activity.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol has several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. It has also been shown to inhibit the activity of several enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial cell growth and division.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol in lab experiments is its potential as a lead compound for drug discovery. Its antitumor and antibacterial activities make it a promising candidate for the development of new drugs. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol. One direction is to explore its potential as a lead compound for the development of new drugs for the treatment of cancer and bacterial infections. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, further optimization of the synthesis method could lead to higher yields and more efficient production of the compound.
Synthesis Methods
The synthesis of 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol is a multistep process that involves the reaction of 3-bromobenzaldehyde with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base to form the Schiff base. The Schiff base is then reduced using sodium borohydride to yield the final product, 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol. This synthesis method has been reported in several research articles and has been optimized for higher yields.
Scientific Research Applications
4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol has been studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antitumor, antibacterial, and antifungal activities. Studies have shown that BPIM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
4-[(3-bromophenyl)iminomethyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-14-7-10(5-6-13(14)17)9-16-12-4-2-3-11(15)8-12/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZAUIKELXPICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromophenyl)iminomethyl]-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)


![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)
![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)

![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)



![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)